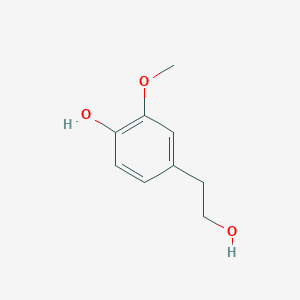

Homovanillyl alcohol

Cat. No. B119980

Key on ui cas rn:

2380-78-1

M. Wt: 168.19 g/mol

InChI Key: XHUBSJRBOQIZNI-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04990331

Procedure details

The activity of F8 indicated the presence of a more polar substance than any of the aforementioned compounds. This substance was unaffected by BF3 methylation or catalytic hydrogenation at atmospheric pressure, but its activity and presence was completely destroyed by acetylation or bromination. Acetylation followed by scgc-ms disclosed a spectrum (scgc-ms spectrum disclosed a dominant base peak at m/Z=150; as well as 135, 20%; 137, 18%; 192, 4%; and 252, 2%. Nmr in CD2C12 at 400 mHz for 114 h (97,456 scans), δ= 2.01(3H, singlet, acetoxymethyl); δ=2.26(3H, singlet, aryl acetoxymethyl); δ=2.92(2H, triplet, J=7 Hz, benzylic methylene); δ=3.08(3H, singlet, aryl (OCH3); δ=4.26(2H, triplet, J=7 Hz, CH2O); 6.80(1H, quartet, J=2 Hz, H6 aryl); δ=6.85(1H, doublet, J=2 Hz, H2 aryl); δ=6.94(1H, doublet, J=8 Hz, H5 aryl). A 10,000 scan decoupling of the δ=2.92 signal eliminated the -0.5 Hz coupling to δ=6.80 and δ =6.85 aryl hydrogen confirming these hydrogens as ortho to the ethanol side chain) reminiscent of the material observed in HQMC and thought to be 4-hydroxy-2-methoxyphenylethanol (R. M. Crewe and H. H. W. Velthuis, Naturwissenschaften 67, 467 (1980)). Synthesis of this compound as reported (A. S. Howard, J. P. Michael and M. A. Schmidt, S.-Afr. Tydskr. Chem. 34, 132 (1981). The reported structural assignments in this paper are reversed. The reader is directed to K. D. Kaufman and W. E. Russey, J. Org. Chem. 30, 1320 (1965) for the correct structural precursors) led to two hydroxymethoxyphenylethanols, the acetate derivatives of which had chromatographic retention characteristics different from the F8 HQMC component. Neither of these hydroxymethoxyphenylethanols was active, nor enhanced activity, when tested with the other materials in the micro-pipette biassay. Therefore, in November, 1986, the isomer responsible for the enhanced activity was isolated and identified from a HQMC extract of five queens that had been laying through the summer. This extract was active and contained the F8 component even though only small quantities of queen pheromone are produced in the fall (J. Pain, B. Roger and J. Theurkauff, Apidologie 5, 319 (1974)). After isolation and acetylation, we obtained only 2-3 μg of the putatively active compound in F8. High resolution 1H nuclear magnetic resonance (nmr) spectroscopy of this material (scgc-ms spectrum disclosed a dominant base peak at m/Z=150; as well as 135, 20%; 137, 18%; 192, 4%; and 252, 2%. Nmr in CD2C12 at 400 mHz for 114 h (97,456 scans), δ=2.01(3H, singlet, acetoxymethyl); δ=2.26(3H, singlet, aryl acetoxymethyl); δ=2.92(2H, triplet, J=7 Hz, benzylic methylene); δ=3.08(3H, singlet, aryl (OCH3); δ=4.26(2H, triplet, J=7 Hz, CH2O); δ=6.80(1H, guartet, J=2 Hz, H6 aryl); δ=6.85 (1H, doublet, J=2 Hz, H2 aryl); δ=6.94(1 H, doublet, J=8 Hz, H5 aryl). A 10,000 scan decoupling of the δ=2.92 signal eliminated the -0.5 Hz coupling to the δ=6.80 and δ=6.85 aryl hydrogen confirming these hydrogens as ortho to the ethanol side chain) gave a spectrum interpreted as 4-hydroxy-3-methoxyphenylethanol. Acetylation of 4-hydroxy-3-methoxyphenylethanol or homovanillyl alcohol, (HVA), provided nmr and scgc-ms spectra and retention times identical to those obtained from the acetylated derivative of HQMC present in F8. The addition of HVA to the three previously implicated compounds raised the response to 83% of that obtained from HQMC.

[Compound]

Name

aryl acetoxymethyl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

aryl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

aryl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

H2 aryl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

aryl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

aryl hydrogen

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

hydrogens

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

Name

Identifiers

|

REACTION_CXSMILES

|

C=O.C([OH:5])C.[OH:6][C:7]1[CH:12]=[CH:11][C:10]([CH:13]([OH:15])[CH3:14])=[CH:9][C:8]=1[O:16][CH3:17]>[2H]C([2H])(Cl)Cl>[OH:6][C:7]1[CH:12]=[CH:11][C:10]([CH:13]([OH:15])[CH3:14])=[CH:9][C:8]=1[O:16][CH3:17].[CH2:14]([OH:5])[CH2:13][C:10]1[CH:11]=[CH:12][C:7]([OH:6])=[C:8]([O:16][CH3:17])[CH:9]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OC1=C(C=C(C=C1)C(C)O)OC

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

[2H]C(Cl)(Cl)[2H]

|

Step Four

[Compound]

|

Name

|

aryl acetoxymethyl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

aryl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=O

|

Step Seven

[Compound]

|

Name

|

aryl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

[Compound]

|

Name

|

H2 aryl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

[Compound]

|

Name

|

aryl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

[Compound]

|

Name

|

aryl hydrogen

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

[Compound]

|

Name

|

hydrogens

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gave a spectrum

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC1=C(C=C(C=C1)C(C)O)OC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CC1=CC(OC)=C(O)C=C1)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04990331

Procedure details

The activity of F8 indicated the presence of a more polar substance than any of the aforementioned compounds. This substance was unaffected by BF3 methylation or catalytic hydrogenation at atmospheric pressure, but its activity and presence was completely destroyed by acetylation or bromination. Acetylation followed by scgc-ms disclosed a spectrum (scgc-ms spectrum disclosed a dominant base peak at m/Z=150; as well as 135, 20%; 137, 18%; 192, 4%; and 252, 2%. Nmr in CD2C12 at 400 mHz for 114 h (97,456 scans), δ= 2.01(3H, singlet, acetoxymethyl); δ=2.26(3H, singlet, aryl acetoxymethyl); δ=2.92(2H, triplet, J=7 Hz, benzylic methylene); δ=3.08(3H, singlet, aryl (OCH3); δ=4.26(2H, triplet, J=7 Hz, CH2O); 6.80(1H, quartet, J=2 Hz, H6 aryl); δ=6.85(1H, doublet, J=2 Hz, H2 aryl); δ=6.94(1H, doublet, J=8 Hz, H5 aryl). A 10,000 scan decoupling of the δ=2.92 signal eliminated the -0.5 Hz coupling to δ=6.80 and δ =6.85 aryl hydrogen confirming these hydrogens as ortho to the ethanol side chain) reminiscent of the material observed in HQMC and thought to be 4-hydroxy-2-methoxyphenylethanol (R. M. Crewe and H. H. W. Velthuis, Naturwissenschaften 67, 467 (1980)). Synthesis of this compound as reported (A. S. Howard, J. P. Michael and M. A. Schmidt, S.-Afr. Tydskr. Chem. 34, 132 (1981). The reported structural assignments in this paper are reversed. The reader is directed to K. D. Kaufman and W. E. Russey, J. Org. Chem. 30, 1320 (1965) for the correct structural precursors) led to two hydroxymethoxyphenylethanols, the acetate derivatives of which had chromatographic retention characteristics different from the F8 HQMC component. Neither of these hydroxymethoxyphenylethanols was active, nor enhanced activity, when tested with the other materials in the micro-pipette biassay. Therefore, in November, 1986, the isomer responsible for the enhanced activity was isolated and identified from a HQMC extract of five queens that had been laying through the summer. This extract was active and contained the F8 component even though only small quantities of queen pheromone are produced in the fall (J. Pain, B. Roger and J. Theurkauff, Apidologie 5, 319 (1974)). After isolation and acetylation, we obtained only 2-3 μg of the putatively active compound in F8. High resolution 1H nuclear magnetic resonance (nmr) spectroscopy of this material (scgc-ms spectrum disclosed a dominant base peak at m/Z=150; as well as 135, 20%; 137, 18%; 192, 4%; and 252, 2%. Nmr in CD2C12 at 400 mHz for 114 h (97,456 scans), δ=2.01(3H, singlet, acetoxymethyl); δ=2.26(3H, singlet, aryl acetoxymethyl); δ=2.92(2H, triplet, J=7 Hz, benzylic methylene); δ=3.08(3H, singlet, aryl (OCH3); δ=4.26(2H, triplet, J=7 Hz, CH2O); δ=6.80(1H, guartet, J=2 Hz, H6 aryl); δ=6.85 (1H, doublet, J=2 Hz, H2 aryl); δ=6.94(1 H, doublet, J=8 Hz, H5 aryl). A 10,000 scan decoupling of the δ=2.92 signal eliminated the -0.5 Hz coupling to the δ=6.80 and δ=6.85 aryl hydrogen confirming these hydrogens as ortho to the ethanol side chain) gave a spectrum interpreted as 4-hydroxy-3-methoxyphenylethanol. Acetylation of 4-hydroxy-3-methoxyphenylethanol or homovanillyl alcohol, (HVA), provided nmr and scgc-ms spectra and retention times identical to those obtained from the acetylated derivative of HQMC present in F8. The addition of HVA to the three previously implicated compounds raised the response to 83% of that obtained from HQMC.

[Compound]

Name

aryl acetoxymethyl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

aryl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

aryl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

H2 aryl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

aryl

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

aryl hydrogen

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

hydrogens

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

Name

Identifiers

|

REACTION_CXSMILES

|

C=O.C([OH:5])C.[OH:6][C:7]1[CH:12]=[CH:11][C:10]([CH:13]([OH:15])[CH3:14])=[CH:9][C:8]=1[O:16][CH3:17]>[2H]C([2H])(Cl)Cl>[OH:6][C:7]1[CH:12]=[CH:11][C:10]([CH:13]([OH:15])[CH3:14])=[CH:9][C:8]=1[O:16][CH3:17].[CH2:14]([OH:5])[CH2:13][C:10]1[CH:11]=[CH:12][C:7]([OH:6])=[C:8]([O:16][CH3:17])[CH:9]=1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OC1=C(C=C(C=C1)C(C)O)OC

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

[2H]C(Cl)(Cl)[2H]

|

Step Four

[Compound]

|

Name

|

aryl acetoxymethyl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

aryl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=O

|

Step Seven

[Compound]

|

Name

|

aryl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

[Compound]

|

Name

|

H2 aryl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

[Compound]

|

Name

|

aryl

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

[Compound]

|

Name

|

aryl hydrogen

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

[Compound]

|

Name

|

hydrogens

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gave a spectrum

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC1=C(C=C(C=C1)C(C)O)OC

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CC1=CC(OC)=C(O)C=C1)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |